![molecular formula C7H6N2S B1323152 Thieno[2,3-C]pyridin-7-amine CAS No. 215454-72-1](/img/structure/B1323152.png)
Thieno[2,3-C]pyridin-7-amine
Overview
Description
Thieno[2,3-C]pyridin-7-amine is a bicyclic heteroaromatic compound . It has a molecular weight of 150.2 . The IUPAC name for this compound is thieno[2,3-c]pyridin-7-ylamine .
Synthesis Analysis
Thieno[2,3-C]pyridin-7-amine can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The synthesis process involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of Thieno[2,3-C]pyridin-7-amine is C7H6N2S . The InChI code for this compound is 1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H, (H2,8,9) .Chemical Reactions Analysis
The bicyclic thieno[2,3-C]pyridine system is a potential starting point for the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Physical And Chemical Properties Analysis
Thieno[2,3-C]pyridin-7-amine is a powder . The storage temperature for this compound is refrigerated .Scientific Research Applications
Drug Design and Medicinal Chemistry
Thieno[2,3-C]pyridin-7-amine derivatives are increasingly utilized in drug design due to their structural similarity to DNA bases like adenine and guanine. This similarity is crucial for the effectiveness of drugs, especially those with antiviral and anticancer properties . The compound’s ability to enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity makes it a valuable addition to medicinal compounds.
Antituberculosis Activity
In the search for new treatments against tuberculosis, Thieno[2,3-C]pyridin-7-amine derivatives have shown promise. Studies have identified compounds within this class that can probe the mycobacterial oxidative phosphorylation pathway, which is vital for the survival of the tuberculosis-causing bacteria .
Anticancer Research
The pyridine scaffold, including Thieno[2,3-C]pyridin-7-amine, is a common feature in anticancer agents. Structure-activity relationship (SAR) studies suggest that compounds containing this scaffold with specific polar moieties exhibit excellent inhibitory action against cancer-associated targets .
Pharmaceutical Intermediates
Thieno[2,3-C]pyridin-7-amine serves as an intermediate in pharmaceutical manufacturing. Its properties are leveraged in the synthesis of various drugs, contributing to the development of new therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
Safety and Hazards
Future Directions
Thieno[2,3-C]pyridin-7-amine could serve as starting points for future drug discovery programs . In the search for inhibitors of the GRK2 kinase, a hit compound bearing the thieno[2,3-C]pyridine moiety was identified . Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors were prepared and characterized .
properties
IUPAC Name |
thieno[2,3-c]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSJOPVAEBYKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634125 | |
Record name | Thieno[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-C]pyridin-7-amine | |
CAS RN |
215454-72-1 | |
Record name | Thieno[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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